molecular formula C12H11N3O4S2 B2964793 (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 18107-88-5

(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide

Cat. No.: B2964793
CAS No.: 18107-88-5
M. Wt: 325.36
InChI Key: GOEYLHKNYVTVAE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amino, nitro, and sulfanylidene groups. For example, the nitro group can be reduced to an amino group, and the sulfanylidene group might react with nucleophiles .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide derivatives, including those related to "(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide," have been extensively synthesized and characterized for their structural properties. For example, the synthesis and characterization of novel sulfonamide derivatives through spectroscopic techniques (FT-IR, NMR) and X-ray diffraction methods have provided insights into their molecular geometry, vibrational wavenumbers, and chemical shifts. Such detailed characterizations facilitate the understanding of their structural and electronic properties, essential for their potential applications in various fields (Demircioğlu et al., 2018).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives has been a subject of interest due to their potential as therapeutic agents. Studies have demonstrated that certain sulfonamide compounds exhibit antimicrobial properties against a variety of microbial strains. For instance, novel sulfonamide derivatives have shown moderate inhibitory effects against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance challenges (Zani et al., 2009).

Enzyme Inhibition

Sulfonamide derivatives have been explored for their enzyme inhibitory activities, particularly against carbonic anhydrases (CAs), which play crucial roles in physiological processes. These compounds have shown potent inhibitory effects on various CA isoforms, including those associated with tumor environments. Such inhibitory activities suggest their applicability in designing inhibitors for therapeutic interventions in diseases where CAs are implicated (Garaj et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it might interact with biological targets such as enzymes or receptors. The sulfonamide group, for instance, is known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Properties

IUPAC Name

(NE)-N-[amino-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYLHKNYVTVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=S(\C2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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